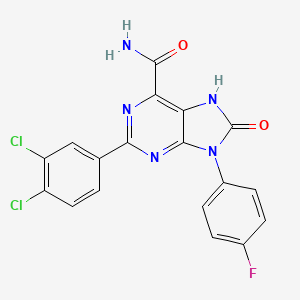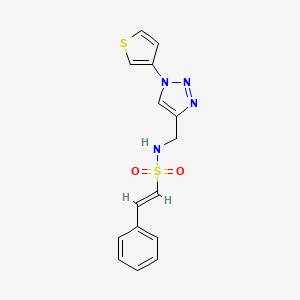
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-dimethylbenzenesulfonamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a pyrrole ring and a pyrimidine ring. These types of compounds are often found in pharmaceuticals and could potentially have a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and pyrimidine rings, along with the sulfonamide group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the sulfonamide group. For example, the pyrrole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the sulfonamide group could affect its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
- Compounds derived from the chemical structure of interest have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, a study discussed the synthesis of novel heterocyclic compounds with a sulfamido moiety, which were tested for their antimicrobial activities. Some derivatives showed promising results against both bacteria and fungi (Nunna et al., 2014).
Spectroscopic and Molecular Structure Analysis
- Another research focused on the comprehensive spectroscopic and molecular structure investigation of a sulfamethazine Schiff-base, which is structurally similar to the compound . The study employed various techniques including FTIR, NMR, and mass spectrometry to elucidate the structure and electronic properties of the molecule (Mansour & Ghani, 2013).
Synthesis of Derivatives for Biological Screening
- Derivatives of the mentioned compound have been synthesized and screened against Gram-positive and Gram-negative bacteria and fungi. The study aimed at finding promising derivatives with enhanced antimicrobial efficacy, indicating the potential of these compounds in developing new antimicrobial agents (Hassan et al., 2009).
Pharmacokinetic Studies
- A method was developed for the sensitive determination of a novel orally active non-peptide antagonist, structurally related to the compound, in rat plasma and tissues using liquid chromatography tandem mass spectrometry (LC-MS/MS). This study highlights the importance of analytical techniques in understanding the pharmacokinetic properties of new therapeutic agents (Ohashi et al., 1999).
Coordination Chemistry and SAR Analysis
- Research on the coordination ability of a sulfamethazine Schiff-base ligand towards copper(II) provided insights into molecular structures, spectral properties, and structure-activity relationships (SAR). The study contributes to the understanding of how structural modifications affect the biological activity of these compounds (Mansour, 2014).
Wirkmechanismus
Target of Action
The primary targets of the compound 2,4-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide are the enzymes Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
2,4-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide interacts with its targets by binding to the active sites of the Enoyl ACP Reductase and DHFR enzymes . This binding inhibits the normal function of these enzymes, leading to disruption of essential biochemical processes .
Biochemical Pathways
The compound affects the fatty acid synthesis and folate metabolism pathways . By inhibiting Enoyl ACP Reductase, it disrupts the elongation cycle of fatty acid synthesis . The inhibition of DHFR, on the other hand, prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the folate metabolism pathway .
Result of Action
The molecular and cellular effects of 2,4-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide’s action include the suppression of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . These effects contribute to its ability to enhance monoclonal antibody production .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,4-dimethyl-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-14-5-6-16(15(2)11-14)26(24,25)22-8-7-19-17-12-18(21-13-20-17)23-9-3-4-10-23/h3-6,9-13,22H,7-8H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMZWKRCSONJSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2683554.png)
![Ethyl 3-[(5-formylpyrazolo[1,5-a]pyridine-3-carbonyl)amino]-2-methylbutanoate](/img/structure/B2683555.png)
![N-[4-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidine-1-carbonyl]phenyl]acetamide](/img/structure/B2683556.png)

![1,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-imidazole-4-sulfonamide](/img/structure/B2683560.png)
![9-isopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2683561.png)
![1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2683564.png)
![2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2683566.png)

![N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2683569.png)

![N-(1-cyanocyclopentyl)-2-[(5-piperidin-1-ylsulfonyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide](/img/structure/B2683571.png)
![2-[2-(Azepan-1-yl)ethyl]-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2683573.png)